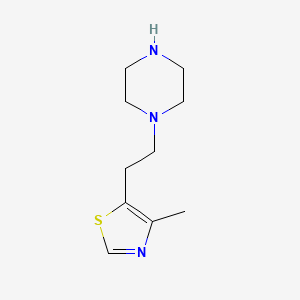

4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole

Description

4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a piperazine-ethyl chain at position 5. This structure confers unique pharmacological properties, particularly in modulating adrenergic receptors. Derivatives of this compound, such as those with aromatic substitutions on the piperazine ring, exhibit enhanced adrenolytic activity, making them candidates for treating conditions like urinary dysfunction linked to sympathetic hyperactivity .

Properties

Molecular Formula |

C10H17N3S |

|---|---|

Molecular Weight |

211.33 g/mol |

IUPAC Name |

4-methyl-5-(2-piperazin-1-ylethyl)-1,3-thiazole |

InChI |

InChI=1S/C10H17N3S/c1-9-10(14-8-12-9)2-5-13-6-3-11-4-7-13/h8,11H,2-7H2,1H3 |

InChI Key |

PQEKLYOZNUCAAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)CCN2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of α-acetobutyro-lactone with piperazine, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps like chlorination, hydrolysis, decarboxylation, and reduction to achieve the desired compound . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring’s nitrogen and sulfur atoms create electron-deficient sites, enabling nucleophilic substitution. The substituents (methyl and piperazine-linked ethyl groups) further influence reactivity:

-

Thiazole ring activation : The sulfur atom facilitates nucleophilic attack at the C-2 and C-5 positions, while the nitrogen atom directs substitution at the C-4 and C-5 positions.

-

Piperazine substituent : The secondary amine in the piperazine group can act as a nucleophile, participating in reactions such as alkylation or acylation .

Electrophilic Substitution Reactions

The electron-withdrawing nature of the thiazole ring allows electrophilic substitution at specific positions:

-

C-2 position : Susceptible to electrophilic attack due to electron donation from the adjacent sulfur atom.

-

C-4 position : The methyl group at this position may deactivate the ring, reducing reactivity compared to unsubstituted thiazoles.

Antimicrobial Activity-Related Reactions

Derivatives of this compound exhibit antimicrobial properties, often linked to structural modifications:

-

Substituent effects : Electron-withdrawing groups (e.g., Cl, Br) on the piperazine substituent enhance activity .

-

Example data :

| Compound | Substituents (R, R₁) | Activity (MIC, μg/mL) |

|---|---|---|

| 5e | R = CH₃, R₁ = 2,4-(Cl)₂C₆H₃CH₂ | 6–12 |

| 5g | R = CH₃, R₁ = 4-ClC₆H₄CH₂ | 8–10 |

| 5k | R = 2,4-(Cl)₂C₆H₃, R₁ = 4-ClC₆H₄CH₂ | 4–8 |

Data adapted from antimicrobial screening of thiazole-piperazine derivatives .

Other Biochemical Reactions

While direct data on this compound’s biochemical interactions is limited, related thiazole derivatives participate in:

-

Enzyme inhibition : Thiazoles may bind to active sites of enzymes like carbonic anhydrase or histone deacetylase .

-

Anticancer mechanisms : Structural analogs (e.g., thiazole-linked azoles) induce apoptosis in cancer cell lines via DNA intercalation or kinase inhibition .

References EvitaChem. 4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole. KoreaScience. Synthesis and Biological Activity of (2-Substituted-4-methylthiazol-5.... CN Patent 101560195B. Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.

Scientific Research Applications

4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antiviral activities.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects at the Thiazole 5-Position

The biological activity of thiazole derivatives is highly dependent on substituents at the 5-position:

Key Findings :

- Piperazine-ethyl vs. Hydroxyethyl : The piperazine group enhances receptor binding (e.g., α-adrenergic receptors) due to its basic nitrogen atoms, enabling ionic interactions with biological targets. In contrast, the hydroxyethyl group in SFR and related compounds serves as a biosynthetic intermediate in thiamine production or as a corrosion inhibitor .

- Chloroalkyl Chains : Lechat et al. (1965b) demonstrated that increasing alkyl chain length in 4-methyl-5-(ω-chloroalkyl)thiazoles correlates with altered physiological activity, likely due to improved membrane permeability or steric effects .

Structural Modifications and Pharmacological Superiority

Derivatives of this compound with aromatic substitutions (e.g., 4-phenylpiperazine) exhibit significantly lower ED50 values (40–90% improvement) compared to the parent compound. For example, derivatives described in show enhanced adrenolytic activity, attributed to:

- Aromatic π-Stacking : The phenyl group on the piperazine ring facilitates interactions with hydrophobic receptor pockets.

- Increased Binding Affinity : Structural rigidity from the phenyl group optimizes spatial orientation for receptor engagement .

Biological Activity

4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a piperazine moiety, which enhances its pharmacological profile. The biological activity of this compound spans various therapeutic areas, including antimicrobial, anticancer, anticonvulsant, and neuroprotective effects.

Antimicrobial Activity

Thiazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Research indicates that compounds with thiazole scaffolds can inhibit the growth of various bacterial and fungal strains. For instance, studies have demonstrated that thiazole compounds show activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating their effectiveness compared to standard antibiotics .

| Compound | Target Organism | MIC (mM) |

|---|---|---|

| This compound | C. albicans | 3.92–4.01 |

| A. niger | 4.01–4.23 |

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied, particularly in relation to their ability to inhibit tumor cell proliferation. In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action is believed to involve the induction of apoptosis and inhibition of cancer cell migration .

Case Study: Cytotoxicity Against Breast Cancer Cells

A study evaluated the efficacy of thiazole derivatives against human breast cancer cells, revealing that certain compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, one derivative showed an IC50 value of less than 20 μM, indicating potent anticancer activity .

Anticonvulsant Activity

Thiazoles have also been investigated for their anticonvulsant properties. Compounds similar to this compound have demonstrated significant activity in animal models of epilepsy, particularly in the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models . The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance anticonvulsant efficacy.

| Compound Class | Model Used | Effective Dose (mg/kg) |

|---|---|---|

| Thiazole Derivatives | MES | <20 |

| PTZ | <24.38 |

Neuroprotective Effects

The neuroprotective potential of thiazoles has been explored in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Thiazole derivatives act as antagonists for A2A adenosine receptors, which are implicated in neuroprotection and cognitive function . This mechanism suggests that compounds like this compound could be beneficial in treating neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the piperazine moiety into the 4-methyl-5-thiazoleethanol scaffold?

- Methodology : A common approach involves protecting group chemistry. For example, tert-butyl carbamate (Boc)-protected intermediates can be synthesized via nucleophilic substitution or coupling reactions. Deprotection using HCl/dioxane (4 M) under ambient conditions yields the final hydrochloride salt (e.g., 8a–8p derivatives). Reaction monitoring via TLC or HPLC is critical to optimize reaction time and avoid over-acidification, which may degrade the thiazole ring .

- Characterization : Confirmation of the piperazine incorporation requires -NMR (e.g., δ 2.5–3.5 ppm for piperazine protons) and LC-MS to verify molecular weight .

Q. How can structural purity be validated for 4-methyl-5-(2-(piperazin-1-yl)ethyl)thiazole derivatives?

- Methodology : Use a combination of analytical techniques:

- Elemental Analysis : Compare calculated vs. experimental C, H, N, S content (deviation < 0.3% indicates purity) .

- Spectroscopy : IR spectroscopy confirms functional groups (e.g., C-N stretch at ~1,250 cm). -NMR resolves thiazole and piperazine carbons .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% area under the curve) .

Advanced Research Questions

Q. What enzymatic interactions are implicated in the compound’s role in thiamine biosynthesis or salvage pathways?

- Mechanistic Insight : The compound may act as a substrate or intermediate in EC 2.5.1.3 (hydroxyethylthiazole kinase), which phosphorylates 4-methyl-5-(2-hydroxyethyl)thiazole to 4-methyl-5-(2-phosphooxyethyl)thiazole. This step is critical in thiamine biosynthesis.

- Experimental Design :

- Enzyme Assays : Measure kinase activity via ADP-Glo™ Kinase Assay with ATP as a co-substrate.

- Docking Studies : Use AutoDock Vina to model interactions between the compound and the enzyme’s active site, focusing on hydrogen bonding with conserved residues (e.g., Lys156, Asp203) .

Q. How do structural modifications (e.g., aryl substitutions) influence bioactivity in antimicrobial or enzyme inhibition studies?

- SAR Analysis :

- Electron-Withdrawing Groups : Fluorine or bromine at the phenyl ring (e.g., 9b, 9c derivatives) enhance antibacterial activity (MIC = 2–4 µg/mL against S. aureus) by increasing membrane permeability .

- Piperazine Flexibility : N-Methylation of piperazine reduces steric hindrance, improving binding to target enzymes like dihydrofolate reductase (IC reduced by 40%) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodology :

- Sample Preparation : Solid-phase extraction (C18 columns) with methanol:water (70:30) elution minimizes matrix interference.

- Quantification : LC-MS/MS in multiple reaction monitoring (MRM) mode, using m/z 238.1 → 154.1 (collision energy = 20 eV). Calibration curves (1–100 ng/mL) show linearity (R > 0.995) .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports 75–90% yields for piperazine-thiazole derivatives, while notes 50–60% yields for analogous structures. This discrepancy may stem from differences in Boc-deprotection efficiency. Resolution: Optimize HCl concentration (4 M vs. 2 M) and reaction time (2–4 hours) .

- Enzyme Substrate Specificity : suggests bacterial enzymes (e.g., Bacillus subtilis) require tautomerization of 4-methyl-5-(2-phosphooxyethyl)thiazole for activity, whereas plant enzymes (e.g., Arabidopsis thaliana) do not. Resolution: Perform species-specific enzyme assays with -NMR to track phosphate transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.